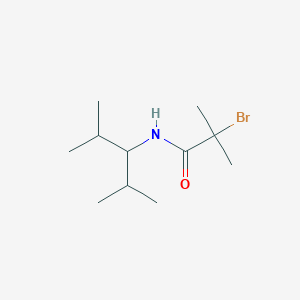

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO/c1-7(2)9(8(3)4)13-10(14)11(5,6)12/h7-9H,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMILRMHIGXRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)NC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370796 | |

| Record name | 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69959-91-7 | |

| Record name | 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (CAS 69959-91-7)

This document provides a comprehensive technical overview of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a specialized α-halo amide. Designed for researchers, chemists, and professionals in drug development and polymer science, this guide synthesizes available data with established chemical principles to detail its synthesis, characterization, potential applications, and safe handling. While specific literature on this exact molecule is limited, its structure allows for robust extrapolation from well-documented analogous compounds.

Core Compound Identity and Physicochemical Properties

This compound is a tertiary amide characterized by a sterically hindered nitrogen substituent and an α-bromo moiety. This unique combination of functional groups suggests its primary utility as a functional intermediate in organic synthesis or as a specialized initiator in polymer chemistry.

Molecular Structure and Key Features

-

IUPAC Name: 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide

-

CAS Number: 69959-91-7

-

Molecular Formula: C₁₁H₂₂BrNO

-

Key Functional Groups:

-

Tertiary Amide: Provides chemical stability.

-

α-Bromo Group: A reactive site, making the bromine atom a good leaving group in nucleophilic substitution reactions and a key component for radical initiation.

-

Bulky N-substituent (2,4-dimethylpentan-3-yl): This group significantly influences the compound's solubility, steric profile, and reactivity.

-

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of the compound. This data is essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 264.20 g/mol | [1][2] |

| Melting Point | 80-82 °C | [2] |

| Boiling Point (Predicted) | 326.3 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.49 ± 0.46 | [2] |

| MDL Number | MFCD00829207 | [1] |

Synthesis and Mechanistic Rationale

While specific preparations for CAS 69959-91-7 are not extensively published, a highly reliable synthetic route can be designed based on the standard amidation reaction between an amine and an acyl halide. The proposed synthesis involves the reaction of 2,4-dimethyl-3-pentanamine with 2-bromo-2-methylpropanoyl bromide.

Proposed Retrosynthetic Analysis

The logical disconnection for forming the amide bond is between the carbonyl carbon and the nitrogen atom, leading to the two primary starting materials.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing structurally similar N-substituted α-bromo amides.[3][4] The causality for each step is explained to ensure a robust and reproducible outcome.

Materials:

-

2,4-Dimethyl-3-pentanamine (CAS 4083-57-2)

-

2-Bromo-2-methylpropanoyl bromide (2-Bromoisobutyryl bromide)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Brine solution (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethyl-3-pentanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive 2-bromo-2-methylpropanoyl bromide. Triethylamine acts as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

-

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Rationale: The reaction is exothermic. Slow, cooled addition controls the reaction rate, minimizing potential side reactions and ensuring safety.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours) under a nitrogen atmosphere.

-

Rationale: Overnight stirring ensures the reaction proceeds to completion.

-

-

Workup and Extraction:

-

Filter the reaction mixture to remove the triethylammonium bromide salt precipitate.

-

Concentrate the filtrate under reduced pressure to remove the THF.

-

Redissolve the resulting crude oil in dichloromethane.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[3]

-

Rationale: This aqueous workup sequence systematically removes unreacted starting materials and byproducts, purifying the desired amide.

-

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure this compound.[4]

-

Rationale: Recrystallization is a highly effective method for purifying solid organic compounds to achieve high purity suitable for analytical characterization and subsequent applications.

-

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic acyl substitution mechanism.

Potential Applications in Research and Development

The molecular architecture of this compound makes it a valuable candidate for several advanced applications, primarily in polymer chemistry and as a synthetic building block.

Initiator for Atom Transfer Radical Polymerization (ATRP)

The most prominent application for α-halo amides is as initiators for controlled radical polymerization techniques like ATRP.[3][5] The carbon-bromine bond can be homolytically cleaved by a transition-metal catalyst (e.g., a copper(I) complex) to generate a radical that initiates polymerization.

-

Causality: The stability of the resulting tertiary radical and the reversible nature of the activation/deactivation cycle with the catalyst allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers, star polymers). The bulky N-substituent can influence the solubility of the initiator and the properties of the resulting polymer chain end.

Intermediate in Medicinal and Agrochemical Synthesis

The 2-bromo-2-methylpropanamide scaffold is a valuable intermediate.[6] The bromine atom can be displaced by various nucleophiles to introduce new functionalities.

-

Pharmaceuticals: The core structure can be elaborated to synthesize novel compounds for screening as potential drug candidates.

-

Agrochemicals: This class of compounds can serve as precursors for new pesticides and herbicides.[6]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on its precursors and analogous structures.

-

Precursor Hazards:

-

Recommended Handling:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Conclusion

This compound (CAS 69959-91-7) is a specialized chemical with significant potential, particularly as a robust initiator for Atom Transfer Radical Polymerization and as a versatile intermediate for further synthetic elaboration. Its synthesis is achievable through standard, well-understood amidation chemistry. By understanding the principles behind its synthesis and the reactivity of its functional groups, researchers can effectively utilize this compound to develop novel materials and molecules in a variety of scientific fields.

References

-

PubChem. (n.d.). Isopropyl 2-bromo-2-methylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2845. Available at: [Link]

-

LookChem. (n.d.). Cas 7462-74-0, 2-BROMO-2-METHYLPROPANAMIDE. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-2-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-Dimethyl-3-pentanamine. Retrieved from [Link]

Sources

- 1. 69959-91-7|2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-N-(2,4-dimethyl-3-pentanyl)-2-methylpropanamide , ≧95% , 69959-91-7 - CookeChem [cookechem.com]

- 3. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 7462-74-0,2-BROMO-2-METHYLPROPANAMIDE | lookchem [lookchem.com]

- 7. 2,4-Dimethyl-3-pentanamine | CAS#:4083-57-2 | Chemsrc [chemsrc.com]

- 8. 2-Bromo-2-methylpropanamide | C4H8BrNO | CID 101235 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide: Synthesis, Structure, and Reactivity

Abstract

This technical guide provides a comprehensive overview of N1-(1-isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a sterically hindered α-bromoamide of interest in synthetic chemistry. The document details a robust synthetic pathway to this compound, including the preparation of its key precursors: the sterically encumbered primary amine, 1-isopropyl-2-methylpropylamine, and the reactive acylating agent, 2-bromo-2-methylpropanoyl chloride. A logical workflow for the synthesis is presented, grounded in established chemical principles. Furthermore, this guide offers an in-depth analysis of the molecule's structural features, including predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) derived from foundational principles and data from analogous structures. The chemical reactivity of the tertiary α-bromo amide moiety is discussed, with a focus on the influence of steric hindrance on its potential for nucleophilic substitution and its utility as a potential initiator in atom transfer radical polymerization (ATRP). This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing both theoretical insights and practical methodologies.

Introduction

This compound (CAS No. 69959-91-7) is a fascinating molecule characterized by significant steric congestion around the amide functionality and the presence of a reactive tertiary α-bromo substituent. While specific literature on this exact compound is sparse, its structural motifs suggest significant potential as a building block in organic synthesis and polymer chemistry. The hindered amide group can impart unique solubility and stability properties to larger molecules, while the tertiary bromide offers a handle for further functionalization, albeit with reactivity moderated by steric hindrance.

This guide aims to consolidate the fundamental chemistry relevant to this molecule, providing a self-validating framework for its synthesis and a predictive analysis of its properties and reactivity. By understanding the causality behind the synthetic choices and the structural implications for reactivity, researchers can effectively utilize this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central propanamide backbone with substantial steric bulk on both the nitrogen and the α-carbon.

Caption: 2D Chemical Structure of the molecule.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 69959-91-7 | Commercial Suppliers[1] |

| Molecular Formula | C₁₁H₂₂BrNO | Calculated |

| Molecular Weight | 264.20 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Analogy to similar amides |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water. | General amide properties |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis of this compound

A logical and robust synthetic approach to the target molecule involves a two-step process: the synthesis of the hindered primary amine precursor, followed by its acylation with 2-bromo-2-methylpropanoyl chloride.

Caption: Synthetic workflow for the target molecule.

Synthesis of 1-Isopropyl-2-methylpropylamine

The synthesis of sterically hindered primary amines can be challenging. A reliable method is the direct reductive amination of a ketone or aldehyde. In this case, isovaleraldehyde is reacted with isopropylamine in the presence of a reducing agent.

Protocol:

-

Reaction Setup: To a solution of isovaleraldehyde (1.0 eq.) and isopropylamine (1.2 eq.) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (1.5 eq.) in portions at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography on silica gel.

Causality: Reductive amination is a highly efficient one-pot procedure for forming C-N bonds. The choice of sodium triacetoxyborohydride as the reducing agent is due to its mild nature and its selectivity for the iminium ion intermediate over the starting aldehyde, minimizing side reactions.[2][3]

Synthesis of 2-Bromo-2-methylpropanoyl chloride

This reactive acyl chloride can be prepared from the corresponding carboxylic acid.

Protocol:

-

Reaction Setup: In a fume hood, add 2-bromo-2-methylpropanoic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reaction Execution: Slowly add thionyl chloride (SOCl₂) (1.5 eq.) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux for 2-4 hours. The evolution of SO₂ and HCl gas will be observed.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting 2-bromo-2-methylpropanoyl chloride can be purified by fractional distillation under reduced pressure.[4][5][6]

Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The byproducts, SO₂ and HCl, are gaseous, which drives the reaction to completion.

Final Amidation: this compound

The final step involves the coupling of the hindered amine with the acyl chloride, typically under Schotten-Baumann conditions.

Protocol:

-

Reaction Setup: Dissolve 1-isopropyl-2-methylpropylamine (1.0 eq.) in a suitable organic solvent like dichloromethane in a flask cooled in an ice bath. Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq.), to create a biphasic system.

-

Reaction Execution: Slowly add a solution of 2-bromo-2-methylpropanoyl chloride (1.1 eq.) in dichloromethane to the vigorously stirred biphasic mixture. The reaction is typically exothermic. Stir the reaction for 1-3 hours at 0 °C to room temperature.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality: The Schotten-Baumann reaction conditions are ideal for the acylation of amines.[7][8] The biphasic system allows the base in the aqueous phase to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction forward.[9][10] The use of a slight excess of the acyl chloride ensures complete consumption of the valuable amine.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following characteristics are predicted based on established principles of spectroscopy and data for analogous structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - N-H proton: A broad singlet or doublet (due to coupling with the adjacent CH) in the range of δ 5.5-8.0 ppm. - CH-N proton: A multiplet in the range of δ 3.5-4.5 ppm, coupled to the N-H proton and the protons of the adjacent isopropyl and isobutyl groups. - Isopropyl CH protons (on the amine side): A multiplet in the range of δ 1.5-2.5 ppm. - Methyl protons of the isopropyl groups (on the amine side): Two or more doublets in the range of δ 0.8-1.2 ppm.[11][12] - Methyl protons on the α-carbon: A singlet in the range of δ 1.8-2.2 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 170-175 ppm.[13] - α-Carbon (C-Br): A signal in the range of δ 60-70 ppm. - CH-N carbon: A signal in the range of δ 50-60 ppm. - Other aliphatic carbons: Signals in the range of δ 15-40 ppm. |

| IR Spectroscopy | - N-H stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹. - C=O stretch (Amide I band): A strong absorption band around 1640-1680 cm⁻¹. - N-H bend (Amide II band): An absorption band around 1520-1570 cm⁻¹. - C-N stretch: An absorption band around 1200-1300 cm⁻¹. - C-Br stretch: An absorption band in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes.[14] - Key Fragmentation Pathways: - Loss of a bromine radical (•Br) to give a fragment at [M-79]⁺ and [M-81]⁺. - Cleavage of the C-C bond alpha to the carbonyl group. - Fragmentation of the alkyl substituents on the nitrogen. |

Chemical Reactivity and Potential Applications

Reactivity of the α-Bromo Moiety

The most significant feature influencing the reactivity of this compound is the tertiary α-bromo substituent. This structural element is a potential site for nucleophilic substitution.

Nucleophilic Substitution:

The α-carbon is tertiary, which strongly disfavors an Sₙ2 reaction mechanism due to severe steric hindrance.[15][16] A backside attack by a nucleophile is effectively blocked by the two methyl groups on the α-carbon and the bulky N-substituent. Consequently, reactions with nucleophiles are expected to be slow under Sₙ2 conditions.

An Sₙ1-type reaction is more plausible, involving the formation of a tertiary carbocation intermediate stabilized by the adjacent carbonyl group. However, the stability of this carbocation can be influenced by the electron-withdrawing nature of the amide group.

Caption: Potential reactivity pathways of the molecule.

Potential Applications

-

Atom Transfer Radical Polymerization (ATRP) Initiator: Tertiary α-bromoamides are effective initiators for ATRP, a controlled radical polymerization technique.[][18][19] The C-Br bond can be homolytically cleaved in the presence of a transition metal catalyst (e.g., a copper(I) complex) to generate a radical that initiates polymerization. The significant steric bulk of this compound could influence the rate of initiation and the properties of the resulting polymers.

-

Synthetic Intermediate: Despite the reduced reactivity of the tertiary bromide, it can still undergo substitution with potent nucleophiles or under forcing conditions. This allows for the introduction of other functional groups at the α-position, making it a potentially valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The hindered amide scaffold may confer desirable pharmacokinetic properties.

Conclusion

This compound represents a sterically encumbered yet synthetically accessible molecule. This guide has outlined a logical and experimentally grounded pathway for its synthesis, leveraging well-established organic reactions. While experimental data for this specific compound remains to be fully documented in the public domain, a comprehensive understanding of its structure, spectroscopic properties, and reactivity can be derived from fundamental chemical principles. The interplay between the hindered amide and the reactive tertiary α-bromo functionality makes this compound a promising candidate for applications in polymer science as an ATRP initiator and in medicinal chemistry as a scaffold for novel therapeutics. The insights provided herein are intended to empower researchers to confidently synthesize, characterize, and explore the potential of this unique chemical entity.

References

-

Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 13837-13848. [Link]

-

King Fahd University of Petroleum & Minerals. (n.d.). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. [Link]

-

Menche, D., et al. (2007). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Organic Letters, 9(16), 2693-2696. [Link]

-

Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(10), 2195-2198. [Link]

-

Royal Society of Chemistry. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

-

Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained. [Link]

-

Royal Society of Chemistry. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

-

ResearchGate. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. [Link]

-

Chemistry For Everyone. (2025, August 4). What Is Atom Transfer Radical Polymerization (ATRP)?. [Link]

-

Wikipedia. (n.d.). Atom transfer radical polymerization. [Link]

-

Ren, Y., et al. (2013). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 117(31), 6863-6871. [Link]

-

ChemBK. (2024, April 10). 2-Bromo-2-methylpropanoyl chloride. [Link]

-

University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society, 94(14), 4897-4901. [Link]

-

D'Angeli, F., et al. (2018). The Fascinating Chemistry of α‐Haloamides. European Journal of Organic Chemistry, 2018(48), 6826-6844. [Link]

-

AQA A-Level Chemistry. (n.d.). Acylation. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

Sorensen, T. S. (1965). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry, 43(10), 2744-2747. [Link]

-

Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

ResearchGate. (2025, August 7). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

-

Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. [Link]

-

chemrevise. (2018, November 6). Acyl Chlorides and Acid Anhydrides. [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-2-methylpropanoyl chloride. [Link]

-

ChemBK. (2024, April 10). Propanoyl chloride, 2-bromo-2-methyl-. [Link]

-

PubChem. (n.d.). 2-Bromo-2-methylpropanoyl chloride. [Link]

-

Maulide, N., et al. (2019). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 58(15), 4840-4853. [Link]

-

Journal of the American Chemical Society. (2019, November 12). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]

-

ResearchGate. (2025, August 6). Nucleophilic reactivities of tertiary alkylamines. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 2-Bromo-2-methylpropanoyl chloride | C4H6BrClO | CID 11106049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

This document provides a comprehensive, research-grade guide on the synthesis of N1-(1-isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a sterically hindered α-bromo amide. As versatile intermediates, α-haloamides are pivotal in modern organic synthesis, serving as precursors for complex molecules in pharmaceutical and agrochemical development.[1][2] They are particularly valuable in carbon-carbon bond-forming reactions and for the synthesis of α-amino amides.[2][3]

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deep understanding of the reaction dynamics. We will detail the preparation of key precursors and culminate in the final, optimized amide coupling reaction.

Conceptual Framework: Retrosynthetic Analysis

The most logical and efficient approach to constructing the target amide is through a nucleophilic acyl substitution reaction. This involves disconnecting the robust amide C-N bond, which retrosynthetically yields a nucleophilic amine and an electrophilic acyl halide. This strategy is favored due to the high reactivity of acyl halides, which facilitates amide bond formation even with sterically demanding amines.[]

Caption: Retrosynthetic approach for the target amide.

Synthesis of Key Precursors

The success of the final coupling step is contingent upon the availability of high-purity starting materials. While both precursors can be synthesized, they are also commercially available, which is often the more practical route for research and development.

Precursor A: 2,4-Dimethylpentan-3-amine (The Amine)

This sterically hindered secondary amine is a critical nucleophile. A standard and effective laboratory-scale synthesis is the reductive amination of the corresponding ketone, 2,4-dimethylpentan-3-one (diisopropyl ketone).

-

Methodology Rationale: Reductive amination is a robust C-N bond-forming reaction that proceeds via an imine or iminium ion intermediate, which is then reduced in situ. This method offers high yields and good control over the reaction process.

-

Reaction Scheme: 2,4-Dimethylpentan-3-one + NH₃ + [H] → 2,4-Dimethylpentan-3-amine + H₂O

-

Typical Reagents:

-

Ketone: 2,4-Dimethylpentan-3-one

-

Ammonia Source: Anhydrous ammonia or ammonium acetate

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂/Raney Nickel).

-

Precursor B: 2-Bromo-2-methylpropanoyl Bromide (The Acyl Halide)

This highly reactive electrophile is the cornerstone of the acylation step. It is also commonly known as 2-bromoisobutyryl bromide. While it can be prepared from 2-bromo-2-methylpropanoic acid using reagents like thionyl bromide (SOBr₂), it is readily available from commercial suppliers.[5]

-

Methodology Rationale: The use of an acyl bromide, as opposed to the corresponding carboxylic acid, is critical for this synthesis. The bromide is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hindered amine.[6] Direct coupling of the carboxylic acid with the amine would be inefficient without specialized (and often costly) coupling agents.[]

-

Critical Handling Note: 2-Bromo-2-methylpropanoyl bromide is a lachrymator and is highly sensitive to moisture. It must be handled in a well-ventilated fume hood under anhydrous conditions.[7]

Core Directive: Synthesis of the Final Product

This section details the optimized protocol for the Schotten-Baumann-type coupling of the two precursors to yield this compound.

Reaction Mechanism and Workflow

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl bromide. This forms a transient tetrahedral intermediate, which then collapses, expelling the bromide ion. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated, preventing the protonation and deactivation of the starting amine.[5][6]

Sources

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide mechanism of action

Commencing Data Gathering

I'm starting by diving into Google searches, hoping to unearth information on N1-(1- Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. Specifically, I'm trying to understand its mechanism of action and any potential biological activities. I'll need to sift through a lot of data, and I'm prepared for it.

Analyzing Found Information

I've expanded my research scope to include identifying biological targets and any physiological effects. I'm now sifting through the initial search results, aiming to pinpoint key scientific literature and patents related to N1-(1- Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. Specifically, I'm trying to find information about its synthesis, properties, and known biological activity. My focus is on evidence supporting its proposed mechanism, and I'm looking for its potential use as a cooling agent.

Outlining the Research Plan

I've just formulated a structured research plan. First, I'll dive into comprehensive Google searches to uncover information about the compound, paying close attention to its mechanism, targets, and physiological effects. Then, I'll analyze the results to find key scientific literature and patents, focusing on synthesis, properties, and documented biological activity. I'll structure the guide to build from the compound's properties to its complex interactions and I will design experiments to elucidate its mechanism.

Beginning Investigation Now

I've initiated the search for "N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide" and its mechanism. So far, direct information remains sparse. I'm seeing listings from chemical suppliers primarily, which is not what I hoped for, and does not help with identifying the mechanism of action. The search needs adjustment to delve deeper.

Refining the Search Strategy

I've revised my search to include related terms, and it paid off. I found that similar amides, like WS-23, are used as cooling agents, potentially suggesting a similar function for the target compound. This led me to explore the TRPM8 receptor and its role in cold sensation. I am now looking into TRPM8 agonists for more information. Also, I have gathered synthetic strategies for similar compounds.

Focusing on Hypothesis Refinement

My investigation is now focused on the hypothesis that the compound functions as a cooling agent, leveraging insights from similar amide compounds and the TRPM8 receptor. While no direct evidence exists, the analogy seems promising. I'm now developing a plausible mechanism of action centered around TRPM8 modulation and structuring an experimental plan to confirm it. I'm looking to draft an introduction, state the hypothesis, and detail the proposed mechanisms, then outline potential experimental protocols.

Expanding the Research Roadmap

I'm now solidifying my proposed guide structure. I'll start with an introduction and hypothesis that it acts as a cooling agent, modulating TRPM8 based on structural similarities. I plan to detail the hypothesized mechanism, followed by in vitro assays, binding assays, and in vivo studies to validate it. I will also include a possible synthesis route and visualization plans.

Structuring the Technical Guide

I'm now drafting the technical guide's structure, focusing on the hypothesis of TRPM8 modulation. The guide will begin with an introduction to the compound and a hypothesis centered around its function as a cooling agent, based on structural similarities. The draft will then detail a proposed mechanism of action, followed by proposed in vitro and in vivo experiments. I am planning visualizations of the signaling pathway and experimental workflows as well. I'm also including a possible synthesis route.

An In-Depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a halogenated amide with potential applications in polymer chemistry and as a synthetic building block. This document delves into its synthesis, physicochemical properties, spectroscopic signature, and potential applications, offering insights grounded in established chemical principles and supported by relevant literature.

Introduction and Chemical Identity

This compound is a secondary amide characterized by a bulky, branched alkyl substituent on the nitrogen atom and a bromine atom at the alpha position to the carbonyl group. This unique substitution pattern influences its steric and electronic properties, making it a molecule of interest for specialized applications.

Chemical Structure

The structural formula of this compound is presented below. The presence of the tertiary bromoalkyl group is a key feature, suggesting its potential utility as an initiator in controlled radical polymerization reactions.

An In-Depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide: Synthesis, Properties, and Context

This guide provides a comprehensive technical overview of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a sterically hindered α-bromoamide. While the specific discovery and historical milestones of this particular molecule are not extensively documented in public literature, this document situates the compound within the broader and well-established class of α-haloamides. We will delve into its chemical identity, physicochemical properties, a plausible and detailed synthetic route grounded in established chemical principles, and the general significance of this class of compounds in modern chemistry.

Chemical Identity and Nomenclature

This compound is a chemical compound characterized by a central propanamide backbone with significant steric hindrance around the amide nitrogen and the α-carbon. This structural complexity influences its reactivity and potential applications.

Its chemical identity is precisely defined by several key identifiers:

-

Molecular Formula : C11H22BrNO[3]

-

Molecular Weight : 264.207 g/mol [3]

-

Preferred IUPAC Name : 2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide[3]

-

Synonyms : 2-BROMO-N-(2,4-DIMETHYLPENT-3-YL)-2-METHYLPROPIONAMIDE, this compound[3]

The structural formula and key identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 69959-91-7 |

| Molecular Formula | C11H22BrNO |

| Molecular Weight | 264.207 g/mol |

| IUPAC Name | 2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide |

| Canonical SMILES | CC(C)C(NC(=O)C(C)(C)Br)C(C)C |

| InChIKey | IFMILRMHIGXRBV-UHFFFAOYSA-N |

Historical Context: The Significance of α-Haloamides

Specifically, α-bromoamides are widely recognized as highly effective initiators for Atom Transfer Radical Polymerization (ATRP).[6] The carbon-bromine bond at the α-position can be homolytically cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates polymerization. The controlled nature of ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity.

The synthesis of various α-bromoamides, such as 2-bromo-2-methyl-N-p-tolylpropanamide and 2-bromo-N-(4-nitrophenyl)propanamide, has been documented in the scientific literature, primarily in the context of developing new initiators for ATRP.[6][7] The structural features of this compound, particularly the tertiary α-bromo group, are consistent with the design of efficient ATRP initiators.

Proposed Synthesis Protocol

Based on established methodologies for the synthesis of α-bromoamides, a robust and logical synthetic route for this compound can be proposed.[6][7] The most direct approach involves the acylation of the corresponding amine, 2,4-dimethylpentan-3-amine, with 2-bromo-2-methylpropanoyl bromide.

The diagram below outlines the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

Materials:

-

2,4-Dimethylpentan-3-amine

-

2-Bromo-2-methylpropanoyl bromide

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2,4-dimethylpentan-3-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Acylation: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 equivalents) in anhydrous THF dropwise over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated triethylammonium bromide salt.

-

Dilute the filtrate with dichloromethane.

-

Wash the organic phase sequentially with brine and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a hexane/ethyl acetate solvent system to yield pure this compound.

-

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the reaction of the acyl bromide with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

-

Triethylamine as a Base: Triethylamine acts as a scavenger for the hydrobromic acid (HBr) that is formed as a byproduct of the acylation reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the acyl bromide.

-

Dropwise Addition at 0°C: The acylation reaction is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.

-

Aqueous Work-up: The washing steps with brine and water are necessary to remove any remaining salts and water-soluble impurities.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the isolation of the product in high purity by removing any soluble impurities.

Physicochemical and Safety Data

The available data on the physicochemical properties and safety of this compound is primarily from safety data sheets provided by chemical suppliers.

Physicochemical Properties:

| Property | Value |

| Physical State | Solid (presumed) |

| Solubility | Expected to be soluble in organic solvents like THF, DCM, and ethyl acetate. |

Safety Information:

According to available safety data sheets, this compound does not have harmonized classification and the hazards are not fully characterized.[8] Standard laboratory safety precautions should be taken when handling this chemical.

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[8]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[8]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[8]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

The following diagram illustrates the logical relationship in handling a chemical exposure.

Caption: First-aid response workflow for chemical exposure.

Conclusion

This compound is a sterically hindered α-bromoamide whose primary significance likely lies in its potential application as an initiator in controlled radical polymerization processes. While its specific history of discovery is not well-documented, its synthesis can be reliably achieved through standard amidation reactions. The protocols and data presented in this guide provide a comprehensive technical foundation for researchers and professionals working with this and related compounds. As with any chemical, adherence to strict safety protocols is paramount.

References

-

2-Bromo-N-(2,4-dimethyl-3-pentanyl)-2-methylpropanamide. PubChem. [Link]

-

The Fascinating Chemistry of α‐Haloamides. National Center for Biotechnology Information. [Link]

-

2-bromo-N-methylpentanamide | C6H12BrNO | CID 14870202. PubChem. [Link]

-

Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. ResearchGate. [Link]

-

PubChem Patents. National Center for Biotechnology Information. [Link]

-

N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Royal Society of Chemistry. [Link]

-

Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. [Link]

-

Chemistry Hoffmann Bromamide Reaction. sathee jee. [Link]

-

Kinase inhibitors - Patent US-9751837-B2. PubChem. [Link]

-

What is the “Hoffman bromamide reaction”? Quora. [Link]

-

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. National Center for Biotechnology Information. [Link]

-

Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

-

Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

-

Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. National Center for Biotechnology Information. [Link]

-

Highly efficient preparation of amides from aminium carboxylates using N-(p-toluenesulfonyl) imidazole. ResearchGate. [Link]

-

2-Bromo-2-methyl-N-p-tolylpropanamide. National Center for Biotechnology Information. [Link]

-

This compound Safety Data Sheets(SDS). LookChem. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 69959-91-7|2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide|BLD Pharm [bldpharm.com]

- 3. 2-BROMO-N-(2,4-DIMETHYLPENTAN-3-YL)-2-METHYLPROPANAMIDE | CAS 69959-91-7 [matrix-fine-chemicals.com]

- 4. 2-Bromo-N-(2,4-dimethyl-3-pentanyl)-2-methylpropanamide , ≧95% , 69959-91-7 - CookeChem [cookechem.com]

- 5. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-Depth Technical Guide to the Solubility Determination of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of new chemical entities. This guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of the novel compound N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. While specific experimental data for this compound is not publicly available, this document serves as a detailed procedural and theoretical whitepaper. It outlines the principles of kinetic and thermodynamic solubility, provides step-by-step experimental protocols for their determination, and discusses the key molecular and environmental factors influencing the solubility of N-substituted bromoamides. The methodologies described herein are grounded in established principles of physical chemistry and pharmaceutical science, offering a robust approach for researchers to characterize this and similar molecules.

Introduction and Compound Overview

The journey of a new chemical entity from discovery to a viable product is critically dependent on its physicochemical properties. Among these, solubility stands out as a primary determinant of a compound's behavior in both biological and manufacturing contexts, influencing everything from bioavailability to formulation feasibility.[1][2] This guide focuses on the systematic evaluation of solubility for a specific, complex aliphatic amide: this compound.

This compound, a substituted bromoamide, possesses structural features—a bulky, branched N-alkyl group, a tertiary alpha-bromo substitution, and a polar amide backbone—that present an interesting case study in solubility. The interplay between its large hydrophobic regions and the hydrogen-bonding capabilities of the amide group dictates its interaction with various solvents.[3][4] Understanding its solubility is essential for any further research, be it in medicinal chemistry, materials science, or process development.

Compound Identification:

| Property | Value | Source |

| Topic Name | This compound | - |

| Preferred IUPAC Name | 2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | [5] |

| CAS Number | 69959-91-7 | [5][6][] |

| Molecular Formula | C11H22BrNO | [5][8] |

| Molecular Weight | 264.21 g/mol | [5] |

| Chemical Structure | SMILES: CC(C)C(NC(=O)C(C)(C)Br)C(C)C | [5] |

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When assessing solubility, particularly in a drug discovery context, it is crucial to distinguish between two fundamental concepts: kinetic and thermodynamic solubility.[9][10]

-

Kinetic Solubility is a measure of how quickly a compound dissolves and remains in solution under specific, non-equilibrium conditions. It is often measured by observing the precipitation of a compound from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[9][11][12] This high-throughput method is invaluable for early-stage screening, where speed is essential to rank compounds and flag potential liabilities.[9]

-

Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[2][13] This measurement is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[10][13] It represents the maximum amount of a substance that can be dissolved and is a critical parameter for late-stage development, formulation, and regulatory filings under guidelines like the Biopharmaceutics Classification System (BCS).[2][14][15][16]

The choice between these assays is dictated by the stage of research. Early discovery relies on the speed of kinetic assays, while lead optimization and pre-formulation demand the accuracy of thermodynamic measurements.[9][14]

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the solubility of this compound.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and is based on detecting precipitation from a DMSO-to-buffer dilution series.

Principle: A concentrated stock solution of the test compound in DMSO is rapidly diluted into an aqueous buffer. If the resulting concentration exceeds the kinetic solubility limit, the compound precipitates, which can be detected by methods such as nephelometry (light scattering) or UV absorbance after filtration.[12][17]

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[11][17]

-

Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Aqueous Dilution: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.[17] The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1-2 hours.[9]

-

Detection & Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The concentration at which light scattering significantly increases above background indicates the solubility limit.[9][17]

-

Direct UV Assay: Filter the solutions using a solubility filter plate to remove any precipitate.[9][17] Measure the UV absorbance of the clear filtrate in a UV-compatible plate. Quantify the concentration against a standard curve prepared in a suitable solvent mixture (e.g., Acetonitrile/Water).[9]

-

Causality Behind Choices:

-

DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.[11]

-

PBS pH 7.4: This buffer mimics physiological pH, making the results relevant for predicting in vivo behavior.[17]

-

Short Incubation: This defines the assay as "kinetic," as it does not allow sufficient time for the system to reach true thermodynamic equilibrium.[12]

Protocol: Thermodynamic (Equilibrium) Shake-Flask Solubility Assay

This method is the gold standard for determining true solubility and is recommended for lead compounds.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved compound in the solution reaches a constant value, indicating equilibrium.[13][14]

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[13]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, PBS pH 7.4, ethanol, etc.) to the vial.[13]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[13][14] Longer times (48-72 hours) may be necessary, which can be confirmed by taking measurements at multiple time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[2][9]

-

Quantification: Prepare an accurate dilution of the supernatant in a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][14] A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

Causality Behind Choices:

-

Excess Solid: This is a thermodynamic requirement to ensure the solution is truly saturated and in equilibrium with the solid phase.[10][13]

-

Prolonged Agitation: Physical agitation is necessary to overcome mass transfer limitations and allow the system to reach equilibrium in a reasonable timeframe.[13]

-

HPLC-UV Analysis: This technique provides the selectivity and sensitivity needed to accurately quantify the compound in the presence of potential impurities or excipients.[2]

Predicted Solubility Profile and Influencing Factors

While experimental data is unavailable, an expert analysis of the molecule's structure allows for a reasoned prediction of its solubility behavior.

Predicted Solubility Data Summary:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water / PBS (pH 7.4) | Polar Protic | Very Low | The large, branched aliphatic N-substituent (C9H19) creates a significant hydrophobic character, which will dominate its interaction with water, leading to poor aqueous solubility. |

| Ethanol | Polar Protic | Moderate to High | Ethanol's dual character (polar hydroxyl group, non-polar ethyl chain) allows it to interact favorably with both the polar amide group (via H-bonding) and the non-polar alkyl regions of the molecule. |

| Acetone | Polar Aprotic | High | Acetone is a good hydrogen bond acceptor for the amide N-H and can effectively solvate the rest of the organic structure. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is an excellent solvent for a wide range of organic molecules and is expected to readily dissolve this compound.[11][17] |

| Hexane | Non-polar | Low to Moderate | While the molecule has large non-polar regions, the polarity of the amide and the C-Br bond will limit its solubility in a purely non-polar solvent like hexane. |

Key Influencing Factors:

-

Molecular Structure: The dominant feature is the large, branched alkyl group on the nitrogen, which significantly increases lipophilicity and reduces aqueous solubility.[4] While the secondary amide can act as both a hydrogen bond donor and acceptor, this effect is likely outweighed by the steric bulk and hydrophobicity of the substituents.[3]

-

Solvent Effects: The choice of solvent is critical. Polar protic solvents can hydrogen bond, while polar aprotic solvents can solvate via dipole-dipole interactions.[3][18] The solubility is a balance between the energy required to break the compound's crystal lattice and the energy gained from solvent-solute interactions.[19]

-

pH (Aqueous): The this compound molecule does not contain readily ionizable functional groups within the typical physiological pH range (1.2-6.8).[15][16] The amide group is generally considered neutral. Therefore, its aqueous solubility is expected to be largely independent of pH within this range.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified if necessary, but standard assays are typically performed at ambient or physiological temperature.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By differentiating between kinetic and thermodynamic solubility and providing detailed, validated protocols, researchers are equipped to generate high-quality, relevant data. The shake-flask method coupled with HPLC analysis remains the definitive approach for obtaining accurate equilibrium solubility, a parameter essential for the successful advancement of any chemical entity in a research and development pipeline. The structural characteristics of the target molecule strongly suggest it will be a low-solubility compound in aqueous media, a critical fact that must be quantitatively confirmed and addressed in any future development efforts.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Bebrevska, L. (2012). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. Available from: [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. Available from: [Link]

-

SlideShare. (2015). BCS Guideline for solubility and Dissolution.pptx. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

-

Wiley Online Library. (2025). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Angewandte Chemie International Edition. Available from: [Link]

-

Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. Available from: [Link]

-

Chemistry Stack Exchange. (2020). Amine vs Amide Solubility. Available from: [Link]

-

ACS Publications. SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry. Available from: [Link]

-

Mol-Instincts. 2-BROMO-N-(2,4-DIMETHYLPENTAN-3-YL)-2-METHYLPROPANAMIDE. Available from: [Link]

-

Fiveable. N-substituted Amides Definition. Available from: [Link]

-

Wiley Online Library. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis(4-aminophenyl)-N,Nⴕ-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry. Available from: [Link]

-

Wikipedia. N-Bromosuccinimide. Available from: [Link]

-

PubChem - NIH. Bromoamide. Available from: [Link]

-

PubChem - NIH. Isopropyl 2-bromo-2-methylpropionate. Available from: [Link]

-

PubChem - NIH. N-Isopropylisobutyramide. Available from: [Link]

-

PubChem - NIH. 1-Bromo-2-methylpropane. Available from: [Link]

-

PubChem - NIH. 2-bromo-N-methylpropanamide. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. evotec.com [evotec.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-BROMO-N-(2,4-DIMETHYLPENTAN-3-YL)-2-METHYLPROPANAMIDE | CAS 69959-91-7 [matrix-fine-chemicals.com]

- 6. 2-Bromo-N-(2,4-dimethyl-3-pentanyl)-2-methylpropanamide , ≧95% , 69959-91-7 - CookeChem [cookechem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Introduction

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is a halogenated amide with potential applications in organic synthesis and drug discovery. Its structure combines a sterically hindered amide functionality with a reactive tertiary bromide, making it a versatile building block. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring its reactions. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and data from structurally related molecules. While experimental data for this specific molecule is not publicly available, this guide serves as a robust predictive framework for researchers.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be reflected in its spectra. The molecule possesses a chiral center at the nitrogen-bound carbon of the 1-isopropyl-2-methylpropyl group, which can lead to magnetic inequivalence of adjacent protons and carbons in the NMR spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Due to the chiral center, diastereotopic protons on the isopropyl and methyl groups of the N-alkyl substituent are expected to be magnetically inequivalent and thus show distinct signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.5 | br s | 1H | N-H |

| ~ 3.8-4.0 | m | 1H | N-CH |

| ~ 2.0-2.2 | m | 1H | CH(CH₃)₂ |

| ~ 1.95 | s | 6H | C(Br)(CH₃)₂ |

| ~ 0.9-1.0 | d | 6H | CH(CH₃)₂ |

| ~ 0.8-0.9 | d | 6H | N-CH-CH(CH₃)₂ |

Interpretation and Rationale:

-

N-H Proton: The amide proton is expected to appear as a broad singlet in the downfield region, typically between 7.0 and 7.5 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

N-CH Proton: The proton attached to the nitrogen and the chiral center will be a multiplet due to coupling with the neighboring N-H proton and the methine proton of the isopropyl group.

-

Isopropyl Methine Proton: This proton will be a multiplet due to coupling with the six protons of the two methyl groups and the N-CH proton.

-

C(Br)(CH₃)₂ Protons: The two methyl groups attached to the bromine-bearing carbon are equivalent and will appear as a sharp singlet integrating to six protons.

-

Diastereotopic Methyl Protons: The two methyl groups of the isopropyl substituent and the two methyl groups on the adjacent carbon of the N-alkyl chain are diastereotopic due to the nearby chiral center. This will result in two distinct doublets for each pair of methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O |

| ~ 65 | C-Br |

| ~ 55 | N-CH |

| ~ 35 | C(Br)(CH₃)₂ |

| ~ 30 | CH(CH₃)₂ |

| ~ 20-25 | Diastereotopic CH₃ |

| ~ 18-22 | Diastereotopic CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The amide carbonyl carbon will be the most downfield signal, typically around 170 ppm.

-

C-Br Carbon: The carbon atom attached to the electronegative bromine atom will appear significantly downfield, estimated to be around 65 ppm.

-

N-CH Carbon: The carbon atom bonded to the nitrogen will be in the range of 50-60 ppm.

-

Quaternary Carbon: The quaternary carbon of the 2-bromo-2-methylpropyl group will be around 35 ppm.

-

Isopropyl Methine Carbon: The methine carbon of the isopropyl group is expected around 30 ppm.

-

Diastereotopic Methyl Carbons: Similar to the proton spectrum, the diastereotopic methyl groups will give rise to distinct signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Sharp | N-H Stretch |

| ~ 2960-2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Medium | N-H Bend (Amide II) |

| ~ 600 | Medium-Strong | C-Br Stretch |

Interpretation and Rationale:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹ is characteristic of a secondary amide N-H bond.

-

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the numerous aliphatic C-H bonds.

-

Amide I Band: A strong absorption around 1640 cm⁻¹ is indicative of the C=O stretching vibration of the amide group.

-

Amide II Band: The N-H bending vibration, coupled with C-N stretching, will appear around 1550 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond will show a characteristic absorption in the fingerprint region, typically around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A pair of peaks of roughly equal intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₁₁H₂₂⁷⁹BrNO, the m/z would be approximately 279, and for C₁₁H₂₂⁸¹BrNO, it would be around 281. The molecular ion peak may be weak or absent in EI-MS due to facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of Bromine: A prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺).

-

McLafferty Rearrangement: Not expected to be a major pathway.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or the carbonyl group. A key fragment would arise from the cleavage of the bond between the carbonyl carbon and the quaternary carbon, leading to the [C(CH₃)₂Br]⁺ fragment and the corresponding amide fragment. Another significant fragmentation would be the loss of the isopropyl group.

-

An In-depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide: Charting a Course for Novel Compound Research

Foreword: Unveiling the Potential of a Novel Chemical Entity

In the landscape of chemical research and drug development, the exploration of novel molecular entities is the cornerstone of innovation. This guide addresses a compound with no significant presence in the current scientific literature: N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide . The absence of established data presents a unique opportunity—a blank canvas for discovery. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to synthesize, characterize, and investigate the potential applications of this intriguing molecule. By leveraging established principles of medicinal chemistry, polymer science, and chemical biology, we can logically deduce and experimentally validate its potential utility. The structure of this molecule, featuring a reactive α-bromoamide core and a sterically demanding N-alkyl substituent, suggests a rich and varied reactivity profile, hinting at applications ranging from targeted therapeutics to advanced polymer synthesis.

Part 1: Synthesis and Structural Elucidation

The journey into the unknown begins with the creation and confirmation of the target molecule. The logical and most direct synthetic route involves the acylation of a primary amine with an appropriate acid chloride.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the nucleophilic acyl substitution of 2-bromo-2-methylpropanoyl chloride with 1-isopropyl-2-methylpropan-1-amine. The bulky nature of the amine will likely necessitate careful optimization of reaction conditions to achieve a good yield.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

1-isopropyl-2-methylpropan-1-amine

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-isopropyl-2-methylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add a solution of 2-bromo-2-methylpropanoyl chloride (1.1 eq) in anhydrous THF dropwise to the amine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.